2-(Benzo[d]oxazol-2-yl)-5-bromophenol
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Overview
Description
2-(Benzo[d]oxazol-2-yl)-5-bromophenol is a heterocyclic compound that contains both a benzoxazole and a bromophenol moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-bromophenol typically involves the formation of the benzoxazole ring followed by bromination. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. Subsequent bromination of the phenol ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-5-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)-5-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-5-bromophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-hydroxybenzaldehyde: Contains a bromine atom and a hydroxyl group but lacks the benzoxazole ring.
2-(Benzo[d]thiazol-2-yl)-5-bromophenol: Contains a thiazole ring instead of an oxazole ring, leading to different biological activities.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-5-bromophenol is unique due to the combination of the benzoxazole ring and the bromophenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8BrNO2 |
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Molecular Weight |
290.11 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-bromophenol |
InChI |
InChI=1S/C13H8BrNO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
InChI Key |
IKSMWVIRNGZJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)Br)O |
Origin of Product |
United States |
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